S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine
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Overview
Description
S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine is a complex organic compound with a unique structure that includes a furochromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine typically involves multiple steps, including the formation of the furochromen ring system and subsequent functionalization. Common synthetic routes may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds . Reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory synthesis processes, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- S-Benzyl-N-[(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]-L-cysteinylglycine
- Indole derivatives
- Imidazole containing compounds
Uniqueness
S-benzyl-N-[3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteine is unique due to its specific furochromen ring system and the combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C31H27NO6S |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
(2S)-3-benzylsulfanyl-2-[3-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C31H27NO6S/c1-19-22(12-13-29(33)32-26(30(34)35)18-39-17-20-8-4-2-5-9-20)31(36)38-28-15-27-24(14-23(19)28)25(16-37-27)21-10-6-3-7-11-21/h2-11,14-16,26H,12-13,17-18H2,1H3,(H,32,33)(H,34,35)/t26-/m1/s1 |
InChI Key |
QVCYSMVAQQVKNM-AREMUKBSSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CCC(=O)N[C@H](CSCC5=CC=CC=C5)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CCC(=O)NC(CSCC5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
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